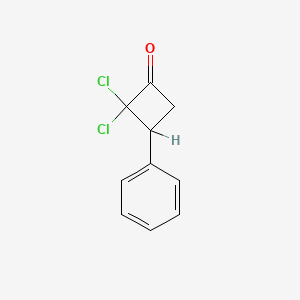
Cyclobutanone, 2,2-dichloro-3-phenyl-
Overview
Description
Cyclobutanone, 2,2-dichloro-3-phenyl- is a chemical compound with the molecular formula C10H8Cl2O . It is a type of cyclobutanone, which is a four-membered cyclic ketone . Cyclobutanones are colorless volatile liquids at room temperature and are the smallest easily handled cyclic ketones due to the high sensitivity of cyclopropanone .
Synthesis Analysis
The synthesis of 3-Phenylcyclobutanone, a related compound, has been reported to involve the catalysis of the asymmetric Baeyer–Villiger reaction by a cationic Co (III) (salen) complex . This compound can be synthesized from 2,2-dichloro3-phenylcyclobutenone .Molecular Structure Analysis
The molecular structure of Cyclobutanone, 2,2-dichloro-3-phenyl- is characterized by an average mass of 215.076 Da and a monoisotopic mass of 213.995224 Da .Chemical Reactions Analysis
Cyclobutanone, a related compound, decomposes into ethylene and ketene at about 350 °C . The activation energy for this [2+2] cycloelimination is 52 kcal/mol . The reverse reaction, the [2+2] cycloaddition of ketene and ethylene, has never been observed .Physical And Chemical Properties Analysis
Cyclobutanone, 2,2-dichloro-3-phenyl- has an average mass of 215.076 Da and a monoisotopic mass of 213.995224 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
While specific safety data for Cyclobutanone, 2,2-dichloro-3-phenyl- was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
properties
IUPAC Name |
2,2-dichloro-3-phenylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)8(6-9(10)13)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSRXSVLHDRDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1=O)(Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407783 | |
| Record name | Cyclobutanone, 2,2-dichloro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanone, 2,2-dichloro-3-phenyl- | |
CAS RN |
13866-28-9 | |
| Record name | Cyclobutanone, 2,2-dichloro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



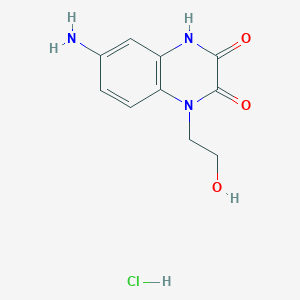


![Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3047316.png)
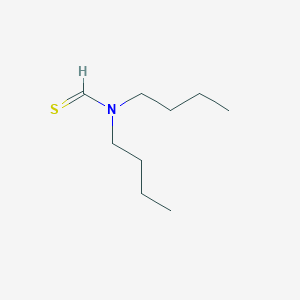

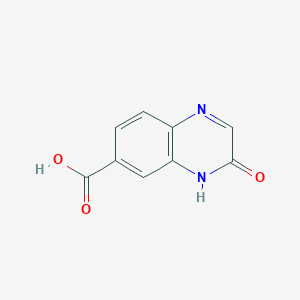

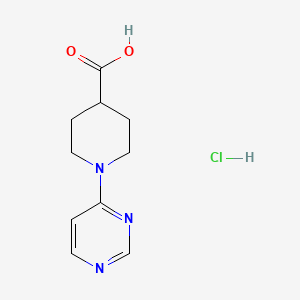




![D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester](/img/structure/B3047334.png)